tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a pyrazole ring, which is structurally similar to the tert-butyl azetidine compound. This highlights the compound's potential in synthesizing new structures (Richter et al., 2009).
Intermediate in Complex Synthesis
- Tert-butyl azetidine derivatives are crucial intermediates in synthesizing complex molecules. For instance, they play a significant role in the synthesis of target mTOR-targeted PROTAC molecule PRO1, demonstrating their utility in complex molecular synthesis (Zhang et al., 2022).
Reactivity and Chemical Transformation
- The reactivity of tert-butyl pyrazolo[5,1-с][1,2,4]-triazinone compounds, including the study of their reaction with various agents, illustrates their potential in chemical transformations. This reactivity is crucial for developing new compounds and materials (Mironovich & Shcherbinin, 2014).
Role in Biologically Active Compounds
- Tert-butyl azetidine compounds are important intermediates in many biologically active compounds. For instance, they are used in the synthesis of crizotinib, an anticancer drug, indicating their significance in pharmaceutical applications (Kong et al., 2016).
Synthesis of Fluoroalkyl-Substituted Pyrazoles
- The acylation of tert-butyl azetidine compounds with fluorinated acetic acid anhydrides leads to the formation of fluorinated pyrazole-carboxylic acids. This process is crucial for developing new compounds with potential applications in various fields, including medicinal chemistry (Iminov et al., 2015).
Properties
IUPAC Name |
tert-butyl 3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQYLDHRJZEDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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